(2E)-3-(2-CHLOROPHENYL)-2-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE
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Overview
Description
(2E)-3-(2-CHLOROPHENYL)-2-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE is a synthetic organic compound that belongs to the class of benzodiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-CHLOROPHENYL)-2-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving o-phenylenediamine and a suitable carboxylic acid derivative.
Substitution Reactions:
Formation of the Propenenitrile Moiety: The propenenitrile group can be introduced via a Knoevenagel condensation reaction between an aldehyde and a nitrile compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodiazole ring or the propenenitrile moiety.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the benzodiazole ring.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Receptor Binding: May act as a ligand for certain biological receptors.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Antimicrobial Activity: Potential use as an antimicrobial agent.
Industry
Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Polymer Science: Possible applications in the development of new polymers with unique properties.
Mechanism of Action
The mechanism of action of (2E)-3-(2-CHLOROPHENYL)-2-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE would depend on its specific application. For example:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(2-BROMOPHENYL)-2-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE: Similar structure with a bromine atom instead of chlorine.
(2E)-3-(2-FLUOROPHENYL)-2-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
The presence of the chlorine atom in (2E)-3-(2-CHLOROPHENYL)-2-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE may impart unique electronic and steric properties, influencing its reactivity and interactions with biological targets.
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-2-(1-ethylbenzimidazol-2-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3/c1-2-22-17-10-6-5-9-16(17)21-18(22)14(12-20)11-13-7-3-4-8-15(13)19/h3-11H,2H2,1H3/b14-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZWDJLAUIGVPN-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C(=CC3=CC=CC=C3Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=CC=CC=C2N=C1/C(=C/C3=CC=CC=C3Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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